Borapetoside E

Content Navigation

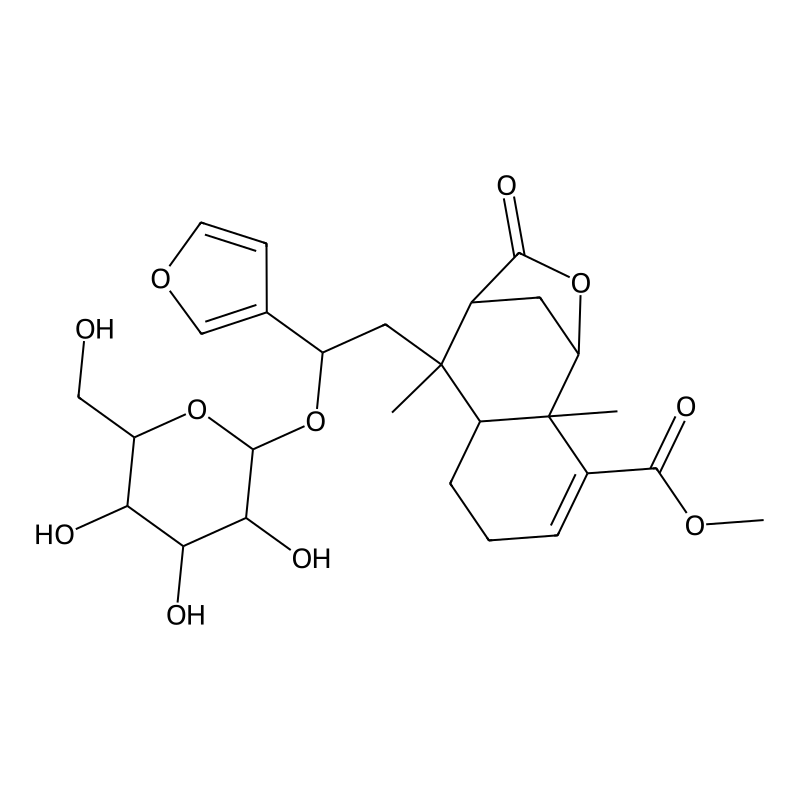

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Extracted from Tinospora crispa; structure in first source

Borapetoside E (CAS 151200-49-6) is a highly purified clerodane diterpenoid glucoside (C27H36O11, MW 536.6 g/mol) originally isolated from the stems of Tinospora crispa [1]. Commercially available as an amorphous powder with >98% HPLC purity, it exhibits reliable solubility in DMSO, pyridine, and methanol, making it highly processable for both in vitro assays and in vivo formulation . In the context of pharmaceutical procurement, Borapetoside E is prioritized as a high-value analytical standard and a dual-action bioactive reference compound for metabolic syndrome research, specifically distinguished by its simultaneous hypoglycemic and hypolipidemic properties [1].

Research Fit

Substituting Borapetoside E with crude Tinospora crispa extracts or generic antidiabetic drugs like metformin introduces significant experimental variability and mechanistic gaps. Crude extracts contain a mixture of borapetosides (A-F) that have divergent mechanisms—for instance, Borapetoside C primarily drives peripheral glucose utilization, which confounds assays specifically targeting lipid-induced insulin resistance [1]. Furthermore, while generic biguanides effectively manage hyperglycemia, they often fail to adequately resolve the hepatic steatosis and SREBP-driven lipotoxicity that Borapetoside E specifically targets [1]. Consequently, buyers requiring a precise, single-molecule modulator of the SREBP lipid biosynthesis pathway must procure purified Borapetoside E to ensure reproducible, mechanism-specific data.

Substitution Risk

Metabolic Syndrome Resolution vs. Metformin

In high-fat-diet (HFD)-induced obese mice models, Borapetoside E demonstrates comprehensive metabolic regulation. When compared head-to-head with the standard clinical biguanide Metformin, Borapetoside E not only markedly improves hyperglycemia and insulin resistance but also achieves comparable or superior reductions in hepatic steatosis and hyperlipidemia [1]. This dual efficacy in clearing lipid accumulation while restoring glycemic control distinguishes it from standard baseline treatments.

| Evidence Dimension | Resolution of HFD-induced hyperlipidemia and hepatic steatosis |

| Target Compound Data | Significant reduction in CHO, TG, and LDL-c levels with systemic improvement in oxygen consumption |

| Comparator Or Baseline | Metformin (standard positive control) |

| Quantified Difference | Comparable to or better than metformin in resolving combined hyperglycemia and lipotoxicity |

| Conditions | HFD-induced type 2 diabetic obese mice, evaluated biochemically and histologically |

Buyers developing advanced in vivo models for diet-induced obesity should procure Borapetoside E as a premium positive control that outperforms standard biguanides in lipid-driven metabolic dysfunction.

SREBP Inhibition vs. Borapetoside C

While multiple clerodane diterpenoids from Tinospora crispa exhibit antidiabetic properties, their mechanisms diverge significantly. Borapetoside C primarily increases peripheral glucose utilization via the GLUT2 pathway. In contrast, Borapetoside E specifically targets lipotoxicity by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) [1]. This targeted downregulation of SREBP and downstream lipogenic genes specifically positions Borapetoside E as a dual-action hypolipidemic and hypoglycemic agent, unlike its closely related analog.

| Evidence Dimension | Primary metabolic pathway targeting |

| Target Compound Data | Inhibits SREBP expression and downregulates lipid biosynthesis genes |

| Comparator Or Baseline | Borapetoside C (acts primarily via insulin receptor/GLUT2 pathway) |

| Quantified Difference | Borapetoside E provides direct transcriptional suppression of lipogenesis, addressing the root cause of lipid-induced insulin resistance |

| Conditions | Liver and adipose tissue gene expression analysis in obese mice |

For procurement in lipotoxicity and lipid-metabolism research, Borapetoside E is the required analog over Borapetoside C due to its specific SREBP-inhibitory action.

Insulin Signaling Restoration vs. Vehicle

The utility of Borapetoside E in molecular pharmacology is driven by its quantifiable impact on insulin signaling proteins. Administration of Borapetoside E to HFD-induced obese mice results in a significant enhancement of AKTSer473 and GSK3β phosphorylation in both liver and skeletal muscle tissues compared to vehicle-treated controls [1]. This robust upregulation of key insulin signaling nodes provides a highly reproducible molecular readout for researchers evaluating novel insulin sensitizers.

| Evidence Dimension | AKTSer473 and GSK3β phosphorylation levels |

| Target Compound Data | Significant enhancement of p-AKTSer473 and p-GSK3β |

| Comparator Or Baseline | Vehicle-treated HFD mice |

| Quantified Difference | Marked restoration of phosphorylation to functional signaling levels |

| Conditions | In vivo protein expression analysis in liver and skeletal muscles after twice-daily administration |

Provides a reliable, validated positive control for in vitro and in vivo assays measuring the restoration of insulin receptor downstream signaling.

Solubility & Formulation vs. Crude Fractions

For laboratory procurement, the processability of a reference standard directly impacts assay reproducibility. Borapetoside E is supplied at >98% HPLC purity and exhibits broad solubility in standard laboratory solvents, including DMSO, methanol, and ethanol . Compared to crude lipophilic fractions or poorly soluble aglycone diterpenoids, the defined glycosidic structure of Borapetoside E ensures rapid, uniform dissolution. This prevents precipitation artifacts during the preparation of dosing vehicles for intraperitoneal injections and ensures sharp, reproducible peaks in LC-MS/MS analytical workflows.

| Evidence Dimension | Solubility and formulation stability |

| Target Compound Data | Complete solubility in DMSO and methanol; >98% HPLC purity |

| Comparator Or Baseline | Crude lipophilic plant extracts and aglycone diterpenoids |

| Quantified Difference | Eliminates precipitation-induced dosing variability and chromatographic peak broadening |

| Conditions | Standard in vitro assay preparation and in vivo dosing vehicle formulation |

Procurement of high-purity Borapetoside E ensures seamless integration into mainstream high-throughput screening and analytical workflows without the handling bottlenecks associated with crude extracts.

SREBP-Targeted Drug Discovery

Due to its specific suppression of sterol regulatory element-binding proteins (SREBPs), Borapetoside E serves as a highly effective positive control for screening assays aimed at discovering novel inhibitors of lipid biosynthesis and lipotoxicity [1].

Hepatic Steatosis Model Benchmark

Because its efficacy in clearing hepatic lipid accumulation is comparable to or better than metformin, it functions as a validated benchmark in in vivo diet-induced obesity and non-alcoholic fatty liver disease (NAFLD) models [1].

Botanical Standardization Marker

As a structurally distinct clerodane diterpenoid with a defined C-12 configuration, Borapetoside E is a critical QA/QC reference standard for the chromatographic profiling and standardization of Tinospora crispa extracts in the nutraceutical industry [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Explore Compound Types